![molecular formula C19H18N4OS B2972713 3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 852145-60-9](/img/structure/B2972713.png)
3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole, also known as ETMI, is a compound that belongs to the class of indole derivatives. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Catalytic Synthesis Applications
- Triazoloindoles, including structures similar to the target compound, have been synthesized via tandem copper catalysis. These compounds serve as precursors for a variety of valuable molecules, demonstrating the compound's potential utility in synthetic organic chemistry for constructing complex indole derivatives (Xing et al., 2014).
Pharmacological Potential
- Indole derivatives exhibit a wide range of biological activities. For example, indole-based structures have been studied as peptidoleukotriene antagonists, indicating the potential pharmacological applications of the target compound in treating asthma and other conditions (Matassa et al., 1990).
Antimicrobial and Antifungal Activities
- Novel indole derivatives have been synthesized and evaluated for antimicrobial and antifungal activities, suggesting the potential for the target compound to be developed into agents against various pathogens (Kalshetty et al., 2012).
Herbicidal Applications
- Triazolinone derivatives, related to triazole components of the target compound, have been identified as potent inhibitors of protoporphyrinogen oxidase, an important target for herbicides. This suggests potential agricultural applications for the compound in the development of new herbicides (Luo et al., 2008).
Material Science Applications
- The synthesis and structure of benzylsulfanyl-triazolyl-indole scaffolds have been explored, indicating potential applications in materials science, particularly in the development of novel organic materials with specific electronic or photonic properties (Boraei et al., 2020).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that triazole compounds, which this compound contains, are readily capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of changes in the cellular environment, potentially leading to the biological activities mentioned above.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biochemical pathways due to their ability to bind to multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific receptors involved and the cellular context.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the effects of this compound’s action could be quite diverse, potentially leading to a variety of therapeutic outcomes.
Properties
IUPAC Name |
3-[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-25-19-22-21-18(16-12-20-17-7-5-4-6-15(16)17)23(19)13-8-10-14(24-2)11-9-13/h4-12,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTQJLZHFSOIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)
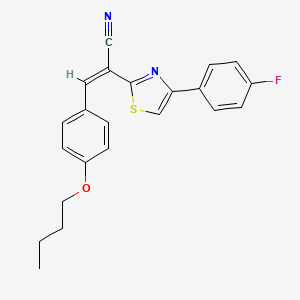
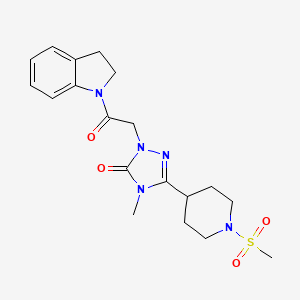
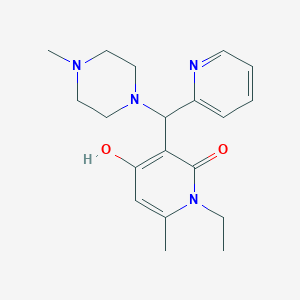
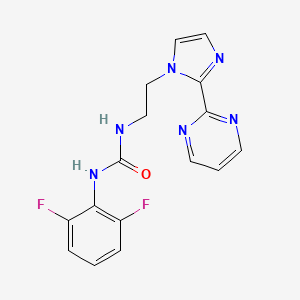
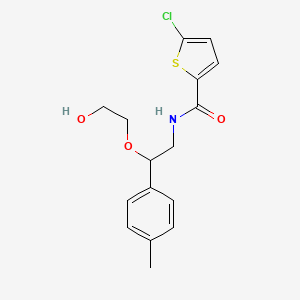
![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)
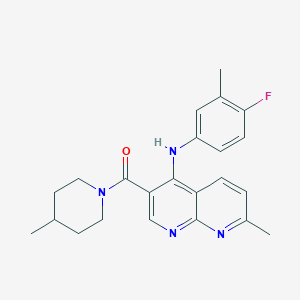
![2-[3-(4-fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2972644.png)
![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)
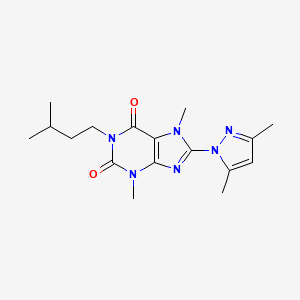
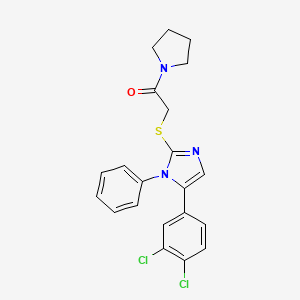
![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)
